molecular formula C7H11N3O2 B8239971 (S)-5-Aminomethyl-5-cyclopropyl-imidazolidine-2,4-dione

(S)-5-Aminomethyl-5-cyclopropyl-imidazolidine-2,4-dione

Cat. No.: B8239971
M. Wt: 169.18 g/mol
InChI Key: JXFDMXSVSSNCFX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Aminomethyl-5-cyclopropyl-imidazolidine-2,4-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes an imidazolidine ring with an aminomethyl and cyclopropyl group attached. Its distinct chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Aminomethyl-5-cyclopropyl-imidazolidine-2,4-dione typically involves the reaction of cyclopropylamine with a suitable imidazolidine precursor. One common method includes the condensation of cyclopropylamine with an imidazolidine-2,4-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Aminomethyl-5-cyclopropyl-imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often using hydrogenation techniques.

    Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

(S)-5-Aminomethyl-5-cyclopropyl-imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-Aminomethyl-5-cyclopropyl-imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to active sites, while the cyclopropyl group enhances the compound’s stability and bioavailability. The compound’s effects are mediated through various biochemical pathways, leading to its therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl: This compound shares a similar aminomethyl group but differs in the ring structure, leading to different chemical properties and applications.

    (5S)-5-(aminomethyl)-2-pyrrolidinone: Another similar compound with a different ring structure, used in different pharmaceutical applications.

Uniqueness

(S)-5-Aminomethyl-5-cyclopropyl-imidazolidine-2,4-dione is unique due to its cyclopropyl group, which imparts distinct chemical stability and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

(5S)-5-(aminomethyl)-5-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-3-7(4-1-2-4)5(11)9-6(12)10-7/h4H,1-3,8H2,(H2,9,10,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFDMXSVSSNCFX-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@]2(C(=O)NC(=O)N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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